molecular formula C7H10N2O4 B2385908 Methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate CAS No. 2187509-19-7

Methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate

Cat. No.: B2385908
CAS No.: 2187509-19-7
M. Wt: 186.167
InChI Key: OWFHQPOZXLFLSW-UHFFFAOYSA-N
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Description

Methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate is a synthetic organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique furan ring structure, which is substituted with a carbamoylamino group and a methyl ester group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate typically involves the reaction of a furan derivative with a carbamoyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a lactone or a diketone derivative.

    Reduction: The carbamoylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl ester group can be hydrolyzed to a carboxylic acid or converted to other ester derivatives through transesterification reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Hydrolysis reactions are carried out using aqueous acid or base, while transesterification reactions require an alcohol and an acid or base catalyst.

Major Products Formed

    Oxidation: Formation of lactone or diketone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of carboxylic acid or other ester derivatives.

Scientific Research Applications

Methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The carbamoylamino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-(aminomethyl)-2,5-dihydrofuran-3-carboxylate: Similar structure but with an aminomethyl group instead of a carbamoylamino group.

    Ethyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-(carbamoylamino)-2,5-dihydrothiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

methyl 4-(carbamoylamino)-2,5-dihydrofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4/c1-12-6(10)4-2-13-3-5(4)9-7(8)11/h2-3H2,1H3,(H3,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFHQPOZXLFLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(COC1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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